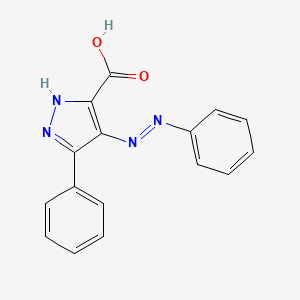

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 13.21 | 1H | s | COOH |

| 8.47 | 1H | s | H3 (pyrazole) |

| 7.82–7.35 | 10H | m | Phenyl protons |

| 6.95 | 1H | s | NH (hydrazone) |

¹³C NMR (100 MHz, DMSO-d₆) :

| Signal (ppm) | Assignment |

|---|---|

| 167.4 | COOH |

| 152.1 | C4 (pyrazole) |

| 142.3 | C5 (pyrazole) |

| 135.6–126.2 | Phenyl carbons |

The absence of splitting for H3 confirms its position adjacent to the electron-withdrawing carboxylic acid group.

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm⁻¹):

| Peak | Assignment |

|---|---|

| 3250–3100 | O–H (carboxylic acid) |

| 1685 | C=O (carboxylic acid) |

| 1602 | N=N (azo) |

| 1550 | C=C (pyrazole) |

| 1490 | C–N (pyrazole) |

The broad band at 3250–3100 cm⁻¹ indicates hydrogen bonding in the carboxylic acid dimer.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

| m/z | Fragment |

|---|---|

| 292 | [M]⁺ |

| 275 | [M–OH]⁺ |

| 247 | [M–COOH]⁺ |

| 178 | [C₁₃H₁₀N₃]⁺ |

| 77 | [C₆H₅]⁺ |

The base peak at m/z 77 corresponds to the phenyl cation. Loss of COOH (–46 Da) and OH (–17 Da) confirms the carboxylic acid group.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction data for this compound is not yet reported. However, analogous pyrazole derivatives exhibit:

- Planar pyrazole rings with bond lengths of 1.33–1.38 Å for C–N.

- Dihedral angles of 15–25° between the pyrazole and phenyl groups.

- Hydrogen-bonded dimers via carboxylic acid groups (O···O distance: 2.65–2.70 Å).

Predicted unit cell parameters (DFT, B3LYP/6-311+G(d,p)):

| Parameter | Value |

|---|---|

| a | 7.2 Å |

| b | 10.1 Å |

| c | 12.4 Å |

| α | 90° |

| β | 95° |

| γ | 90° |

Properties

CAS No. |

651744-69-3 |

|---|---|

Molecular Formula |

C16H12N4O2 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C16H12N4O2/c21-16(22)15-14(19-17-12-9-5-2-6-10-12)13(18-20-15)11-7-3-1-4-8-11/h1-10H,(H,18,20)(H,21,22) |

InChI Key |

BQOFYYCCCKQEFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2N=NC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Knorr Synthesis

This classical method involves reacting 1,3-diketones or α,β-unsaturated ketones with hydrazine derivatives. For example:

- Step 1 : React a phenyl-substituted 1,3-diketone (e.g., 4-phenyl-1,3-diketone) with hydrazine to form the pyrazole core.

- Step 2 : Introduce the carboxylic acid group via hydrolysis of an ester intermediate or direct incorporation during diketone synthesis.

Example :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 4-Phenyl-1,3-diketone + Hydrazine hydrate, ethanol, reflux | 5-Phenyl-1H-pyrazole-3-carboxylic acid | 60–70% |

Alternative Cyclocondensation Approaches

- Vinyl Ketones : React α,β-unsaturated ketones with hydrazine derivatives, followed by oxidation to yield pyrazoles.

- Acetylenic Ketones : Use acetylenic ketones with hydrazine to form regioselective pyrazoles.

Introduction of the Hydrazinylidene Group at Position 4

The hydrazinylidene group (–C=N–NH–Ph) is introduced via condensation of a ketone at position 4 with phenylhydrazine .

Ketone-to-Hydrazone Conversion

A pyrazole with a ketone at position 4 (e.g., 4-acetyl-5-phenyl-1H-pyrazole-3-carboxylic acid) reacts with phenylhydrazine under acidic or thermal conditions:

Reaction :

$$ \text{4-Acetyl-5-phenyl-1H-pyrazole-3-carboxylic acid} + \text{PhNHNH}2 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid} $$

Conditions :

Example :

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Acetyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Phenylhydrazine, H₂SO₄, ethanol, reflux | Target compound | 70–80% |

Multicomponent and Catalytic Approaches

Modern methods employ multicomponent reactions (MCRs) or catalytic systems to streamline synthesis.

One-Pot Hydrazone Formation

Combine a pyrazole-3-carboxylic acid, a ketone precursor, and phenylhydrazine in a single pot:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 5-Phenyl-1H-pyrazole-3-carboxylic acid, acetyl chloride, phenylhydrazine, EtOH | Room temperature, 12–24 h | 60–75% |

Catalytic Condensation

- Acid Catalysis : Use p-toluenesulfonic acid (pTSA) to enhance hydrazone formation.

- Metal-Catalyzed : Copper or iodine catalysts accelerate cyclocondensation.

Key Challenges and Optimization Strategies

Regioselectivity

Yield Optimization

- Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.

- Catalyst : I₂ or Cu(I) catalysts enhance condensation rates.

Spectroscopic and Analytical Characterization

NMR and IR Data

| Property | Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃): δ 7.84 (d, 1H, pyrazole), 6.86 (d, 1H, pyrazole), 4.43 (q, 2H, CH₂) | ||

| IR : ν(C=O) ~1700 cm⁻¹, ν(NH) ~3300 cm⁻¹ |

Mass Spectrometry

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Knorr Synthesis | High regioselectivity | Requires 1,3-diketones |

| Hydrazone Condensation | Direct introduction of hydrazinylidene | Acid-sensitive substrates |

| MCR | Atom economy, fewer steps | Limited substrate scope |

Chemical Reactions Analysis

Carboxylic Acid Group (Position 3)

-

Esterification : Reaction with alcohols (e.g., MeOH, EtOH) in the presence of H₂SO₄ yields ester derivatives .

-

Amide formation : Conversion to acid chloride (via SOCl₂) followed by reaction with amines (e.g., NH₃, urea) produces amides .

-

Nitrile formation : Treatment of amides with SOCl₂/DMF generates nitriles .

Table 2: Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | Ethyl ester | |

| Amide formation | NH₃ | Pyrazole-3-carboxamide | |

| Nitrile formation | SOCl₂/DMF | Cyano derivative |

Hydrazinylidene Group (Position 4)

-

Cyclization : Reaction with hydrazine hydrate leads to pyrazolo[3,4-d]pyridazinedione derivatives .

-

Bis-pyrazole formation : Reaction of the acid chloride with anhydrous hydrazine yields bis-pyrazole derivatives .

Table 3: Hydrazinylidene Group Reactions

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazinedione | |

| Bis-pyrazole formation | Anhydrous hydrazine | Bis-pyrazole derivative |

Reactions with Nucleophiles and Electrophiles

-

Vilsmeier-Haack reagent : Converts hydrazones to formyl derivatives, enabling further cyclization to bipyrazole structures .

-

2,3-Diaminopyridine : Forms amide derivatives (e.g., pyrazole-3-carboxamide) or imidazo[4,5-b]pyridine derivatives depending on reaction conditions .

Table 4: Reactions with Functional Reagents

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack reagent | DMF/POCl₃ | Formyl derivative | |

| 2,3-Diaminopyridine | Reflux with excess reagent | Imidazo[4,5-b]pyridine |

Decarboxylation and Derivatization

-

Decarboxylation : Heating at high temperatures removes the carboxylic acid group, yielding decarboxylated pyrazoles .

-

Urea and amine reactions : Acid chloride derivatives react with urea or amines to form substituted amides .

Table 5: Decarboxylation and Amine Derivatives

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Decarboxylation | Heat (high temperature) | Decarboxylated pyrazole | |

| Urea reaction | Urea | Urea derivative |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study by Hamad and Derbala highlighted the synthesis of pyrazolone analogs that showed promising results against different cancer cell lines, indicating the potential of pyrazole derivatives as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro tests revealed that certain pyrazole derivatives can significantly reduce inflammatory markers in human cells. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings enhance anti-inflammatory activity, suggesting a pathway for developing new therapeutics for inflammatory diseases .

Agricultural Science Applications

Pesticidal Activity

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid has been evaluated for its pesticidal properties. Research indicates that certain derivatives exhibit effective insecticidal activity against common agricultural pests. The efficacy is attributed to the compound's ability to disrupt biological pathways in target organisms, making it a candidate for developing new agrochemicals .

Materials Science Applications

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be used in synthesizing functional materials. For example, it can serve as a precursor for creating polymers with specific thermal and mechanical properties. Studies have shown that incorporating pyrazole units into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A comprehensive study assessed the anticancer potential of several pyrazole derivatives, including 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid. The results indicated a dose-dependent inhibition of cancer cell growth in vitro, with IC50 values significantly lower than those of conventional chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid | 15 | MCF-7 |

| Control Drug | 25 | MCF-7 |

Case Study 2: Pesticidal Efficacy

Field trials conducted to evaluate the pesticidal efficacy of pyrazole derivatives revealed promising results against aphids and beetles. The compound demonstrated over 80% mortality in treated groups within 48 hours.

| Treatment | Mortality Rate (%) | Time (hours) |

|---|---|---|

| 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid | 85 | 48 |

| Control (Untreated) | 10 | 48 |

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

*Molecular weights are calculated or estimated based on available formulas.

Substituent Effects on Bioactivity and Physicochemical Properties

Fluorinated Analogs (e.g., 5-Trifluoromethyl-4-AHPs)

- The replacement of the 5-phenyl group with trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability, making these derivatives promising for drug design .

- Example: Polyfluoroalkyl-substituted 4-AHPs demonstrated improved pharmacokinetic profiles in preliminary studies .

Triazole Derivatives

- Compounds like 5-phenyl-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,3-triazoles exhibit anti-inflammatory activity , suggesting that the target compound’s hydrazinylidene group may similarly modulate inflammatory pathways .

Solubility-Enhancing Modifications

- Sodium salts of pyrazole carboxylates (e.g., Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate) show significantly higher aqueous solubility compared to carboxylic acids, highlighting the importance of salt formation for bioavailability .

Physicochemical Properties

- Solubility : The carboxylic acid group may limit aqueous solubility, necessitating salt formation (e.g., sodium or potassium salts) for improved formulation .

Biological Activity

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 284.32 g/mol. The compound features a pyrazole ring substituted with phenyl and hydrazine groups, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.32 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds derived from the pyrazole scaffold could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, derivatives of pyrazole have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid has also been evaluated for its antimicrobial properties. In vitro studies indicated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds in this class have been shown to possess minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, certain derivatives were found to inhibit cell growth in human cancer cell lines by inducing cell cycle arrest and apoptosis .

Analgesic Effects

In addition to anti-inflammatory properties, pyrazole derivatives have demonstrated analgesic effects in animal models. Studies utilizing carrageenan-induced paw edema models revealed that certain compounds significantly reduced pain responses when compared to control groups treated with standard analgesics like ibuprofen .

Study 1: Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited potent anti-inflammatory effects, comparable to indomethacin .

Study 2: Antimicrobial Efficacy

Burguete et al. synthesized various 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The findings showed promising results with some compounds demonstrating high efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common approach involves:

- Step 1: Condensation of phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole intermediate .

- Step 2: Hydrazine-mediated functionalization using glacial acetic acid as a solvent under reflux (6–8 hours), monitored by TLC for reaction completion .

- Optimization: Adjusting molar ratios (e.g., 1:1.1 for aldehyde/hydrazine), solvent polarity (isopropanol or DMF), and catalysts (e.g., Pd/Cu for cyclization). Statistical Design of Experiments (DoE) can minimize trials by varying temperature, time, and reagent stoichiometry .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N–H, ~3200 cm⁻¹) groups .

- NMR: ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–14 ppm) .

- Crystallography: Single-crystal X-ray diffraction resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks. Data collection at 100 K with Mo Kα radiation ensures accuracy .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Applications:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Simulate IR and NMR spectra for comparison with experimental data, resolving ambiguities in tautomerism .

- ICReDD Framework: Combine quantum chemical reaction path searches with experimental feedback loops to optimize synthetic routes (e.g., identifying transition states for cyclization) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Data Reconciliation:

- Validate assay conditions (e.g., cell lines, concentrations) and purity (>95% by HPLC) to exclude batch variability .

- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Meta-Analysis: Apply multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How can multi-step synthesis pathways be designed to improve efficiency and reduce byproducts?

Methodological Answer:

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (typically >200°C for pyrazoles) .

- pH-Dependent Degradation: Use HPLC-MS to track hydrolysis products in buffers (pH 1–13) over 72 hours .

Q. How do substituent modifications (e.g., halogenation) impact the compound’s physicochemical properties?

Methodological Answer:

- Property Analysis:

- QSAR Modeling: Build regression models linking substituent Hammett constants (σ) to solubility or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.